molecular formula C21H24Cl2N4O2 B2760133 2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034320-03-9

2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No. B2760133
CAS RN: 2034320-03-9
M. Wt: 435.35
InChI Key: ALAXNBNAIMNGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H24Cl2N4O2 and its molecular weight is 435.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Potential

  • Synthesis of N-Substituted Acetamide Derivatives : Research has been conducted on synthesizing acetamide derivatives that bear azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This includes studies on compounds that are moderate inhibitors and particularly active against Gram-negative bacterial strains (Iqbal et al., 2017).
  • Antibacterial and Anti-Enzymatic Potential : Another study focused on the design and synthesis of N-substituted derivatives of acetamide with multifunctional moieties, showing significant antibacterial activity, particularly against gram-negative bacterial strains (Nafeesa et al., 2017).

Chemical Synthesis and Structural Analysis

  • Three-Component Reaction Studies : Research on acetamidine hydrochloride and its interaction with other compounds resulted in the formation of mixtures of pyrimidine and piperidone derivatives. This study helps in understanding the structural formation of these compounds (Klimova et al., 2013).
  • Synthesis of Redox Derivatives : Studies on the synthesis of redox derivatives of certain compounds, including acetamides, provided insights into their structural characteristics and potential applications in various chemical processes (Sen' et al., 2014).

Pharmacological Studies

  • Discovery of Histamine H3 Antagonists : Research on H3 antagonists, including some acetamide derivatives, has been conducted for the potential treatment of cognitive disorders and Alzheimer's disease. These studies highlight the role of these compounds in enhancing brain neurotransmitter activity (Brioni et al., 2011).

Material Characterization

  • Powder Diffraction Data : N-derivatives of certain acetamides have been characterized by X-ray powder diffraction, indicating their potential use as pesticides (Olszewska et al., 2011).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O2/c22-15-5-6-19(17(23)12-15)29-13-21(28)24-16-7-9-27(10-8-16)20-11-14-3-1-2-4-18(14)25-26-20/h5-6,11-12,16H,1-4,7-10,13H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAXNBNAIMNGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

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